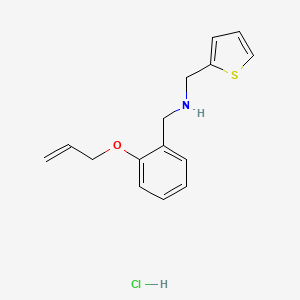![molecular formula C15H20ClNO2S B4155981 [2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B4155981.png)
[2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride
概要
説明
2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group and a thienylmethyl group attached to an ethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, where the thienylmethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or alkanes.
Substitution: Various substituted phenethylamines.
科学的研究の応用
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand its interaction with various receptors and enzymes in the brain.
Medicine
In medicine, 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of neurological disorders due to its structural similarity to known neurotransmitters.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis. Its unique structure makes it valuable for creating novel materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring compound with a similar structure, known for its psychoactive properties.
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A compound with a similar backbone but with a chloro group instead of a thienylmethyl group.
Uniqueness
2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is unique due to the presence of both a dimethoxyphenyl group and a thienylmethyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in its analogues.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNXYZIEYZLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155898.png)
![N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155904.png)
![N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155906.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155921.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4155922.png)
![2-(2-bromo-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155930.png)
![N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155934.png)
![N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155935.png)
![N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride](/img/structure/B4155940.png)
![N-(tert-butyl)-2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155949.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155955.png)


![1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B4155973.png)
